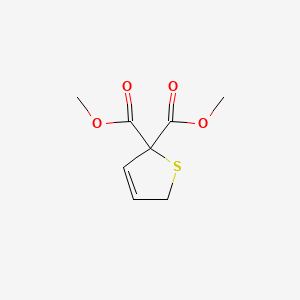
2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate is an organosulfur compound with a unique structure that includes a thiophene ring. This compound is known for its versatility and is used in various scientific research fields, including organic electronics, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate typically involves the sulfurization of hexane-2,5-dione . In a laboratory setting, this can be achieved by reacting thiophene with hydrogen in the presence of a catalyst . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve hydrogenation, converting the compound into more saturated derivatives.
Substitution: The thiophene ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) for sulfurization and various catalysts for hydrogenation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and organic field-effect transistors (OFETs).
Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the synthesis of various drugs.
Materials Science: It is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism by which 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate exerts its effects is primarily through its interactions with molecular targets in organic electronics and pharmaceuticals. In organic electronics, it functions as a semiconductor, facilitating the flow of electrons through its conjugated system. In pharmaceuticals, its thiophene ring structure allows it to interact with various biological targets, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate can be compared with other thiophene derivatives, such as:
2,5-Dimethylthiophene: Another organosulfur compound with similar applications but different structural properties.
Thiophene-2,5-dicarboxylic acid: Used in the synthesis of bio-based polyesters, offering different thermal and mechanical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
dimethyl 2H-thiophene-5,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S/c1-11-6(9)8(7(10)12-2)4-3-5-13-8/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNNCXKMLPBWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C=CCS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
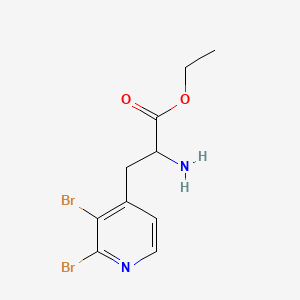
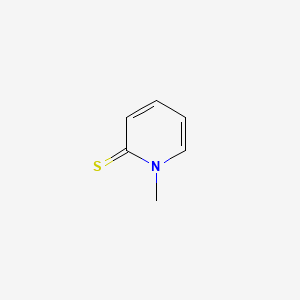
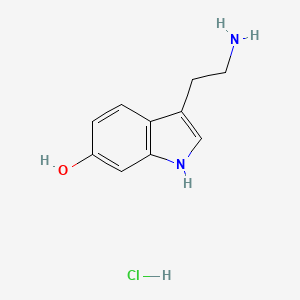
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diaminehydrochloride](/img/structure/B6604569.png)
![tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B6604570.png)

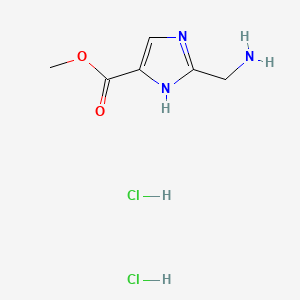
![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)
![tert-butylN-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate](/img/structure/B6604597.png)

![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)
![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)


